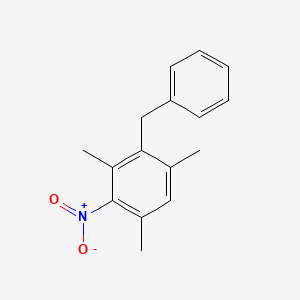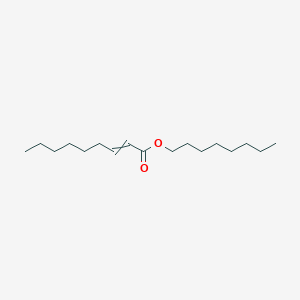
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide is a complex organic compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of azido groups and the formation of the acridine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido groups can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are optimized to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The azido groups can undergo photolysis to generate reactive intermediates, which can then interact with biological molecules, leading to various effects. The acridine moiety may intercalate with DNA, disrupting its function and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)acetamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)benzenesulfonamide
- N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)ethanesulfonamide
Uniqueness
N-(4-((2,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide stands out due to its specific combination of azido groups and acridine moiety, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Propriétés
Numéro CAS |
110004-96-1 |
|---|---|
Formule moléculaire |
C20H15N9O2S |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[4-[(2,6-diazidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H15N9O2S/c1-32(30,31)27-13-4-2-12(3-5-13)23-20-16-8-6-15(26-29-22)11-19(16)24-18-9-7-14(25-28-21)10-17(18)20/h2-11,27H,1H3,(H,23,24) |
Clé InChI |
KTBMNVXAXVLZKK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)N=[N+]=[N-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)


![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-methyl-4-nitrobenzene)](/img/structure/B14337378.png)

![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)




![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)

